![molecular formula C24H27N5O2 B2696010 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide CAS No. 1396686-67-1](/img/structure/B2696010.png)
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide
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Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide, also known as BPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential in the development of new drugs. BPTA belongs to the class of pyrimidine derivatives and has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
- The compound has been synthesized and evaluated for its antimicrobial properties. Specifically, it exhibits significant antibacterial and antifungal activity .
- Efforts have been made to explore novel structures and properties of coumarins for drug development. The inclusion of a piperazine moiety in coumarin-based compounds has shown unexpected improvements in bioactivity .
- While not directly mentioned for this specific compound, related substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antimicrobial Activity
Medicinal Chemistry Research
Anti-Tubercular Activity
Bioinformatics and Docking Studies
properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-19-7-5-6-10-21(19)31-17-24(30)27-22-15-23(26-18-25-22)29-13-11-28(12-14-29)16-20-8-3-2-4-9-20/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXOVLXASXRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide |
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